molecular formula C19H23NO2S B2491862 2-(4-Tert-butylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 309285-52-7

2-(4-Tert-butylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B2491862
CAS-Nummer: 309285-52-7
Molekulargewicht: 329.46
InChI-Schlüssel: FRXPCACAINLEQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Tert-butylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as Compound A) is a synthetic N-sulfonyl-1,2,3,4-tetrahydroisoquinoline (THIQ) derivative. THIQs are heterocyclic compounds with a partially saturated isoquinoline core, widely studied for their biological activities, including antitumoral, antimicrobial, and anti-HIV properties . The sulfonyl group at the 2-position enhances metabolic stability and modulates interactions with biological targets, such as enzymes or receptors. The 4-tert-butylbenzenesulfonyl substituent in Compound A introduces steric bulk and lipophilicity, which may influence its pharmacokinetic profile, including blood-brain barrier (BBB) penetration and resistance to enzymatic degradation .

Eigenschaften

IUPAC Name

2-(4-tert-butylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-19(2,3)17-8-10-18(11-9-17)23(21,22)20-13-12-15-6-4-5-7-16(15)14-20/h4-11H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXPCACAINLEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with 4-tert-butylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Tert-butylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

2-(4-Tert-butylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Tert-butylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Synthetic Yields: Compound A’s synthesis likely follows classical sulfonylaminomethylation (yields ~70–85%) or microwave-assisted methods (yields ~80–90%) . The tert-butyl group may slightly reduce yields due to steric hindrance during sulfonylation.

Neuroactivity and Toxicity

  • Parkinsonism-Related THIQs: 1,2,3,4-Tetrahydroisoquinoline (TIQ) and 1-methyl-TIQ (1MeTIQ) are endogenous amines that penetrate the BBB and concentrate in the brain (brain-to-blood ratio ~4.5:1). Compound A vs. TIQ/1MeTIQ: The sulfonyl group in Compound A prevents N-methylation, a metabolic pathway linked to neurotoxicity in THIQs (e.g., N-methyl-TIQ forms neurotoxic isoquinolinium ions via MAO oxidation) .

Enzyme Inhibition and Therapeutic Potential

  • Albumin Denaturation Inhibition (Anti-inflammatory) :
    Sulfonamide-THIQ derivatives, including Compound A, exhibit moderate to strong inhibition of albumin denaturation (IC₅₀ ~10–50 μM), comparable to phenylsulfonyl analogs .
  • Antioxidant Activity :
    Electron-withdrawing groups (e.g., trifluoromethylsulfonyl in ) enhance radical scavenging, while bulky tert-butyl groups may reduce accessibility to reactive oxygen species .

Metabolic and Pharmacokinetic Comparisons

Compound Key Metabolites BBB Penetration Excretion (Unchanged)
TIQ 4-Hydroxy-TIQ, N-methyl-TIQ High 76% in 24 hr
1MeTIQ 4-Hydroxy-1MeTIQ, N-methyl-1MeTIQ High 72% in 24 hr
2-(4-Fluorophenylsulfonyl)-THIQ Sulfonyl hydrolysis products Moderate Not reported
Compound A Stable sulfonamide (minimal hydrolysis) High (predicted) >90% (predicted)

Key Observations :

  • Metabolic Stability : The sulfonyl group in Compound A resists hydrolysis and N-methylation, reducing neurotoxic metabolite formation compared to TIQ derivatives .
  • Excretion : Unlike TIQ/1MeTIQ, which are excreted largely unchanged, Compound A’s tert-butyl group may prolong half-life due to increased protein binding .

Biologische Aktivität

2-(4-Tert-butylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 2-(4-Tert-butylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline
  • Molecular Formula : C17H22N2O2S
  • Molecular Weight : 318.43 g/mol

The presence of the sulfonyl group and the tetrahydroisoquinoline backbone is significant for its biological properties.

Anticancer Properties

Research indicates that derivatives of tetrahydroisoquinoline exhibit promising anticancer activities. A study evaluated various tetrahydroisoquinoline derivatives, including those with sulfonyl groups, for their ability to inhibit cancer cell proliferation. The results showed that compounds with the sulfonyl moiety demonstrated enhanced cytotoxicity against several cancer cell lines compared to their non-sulfonated counterparts .

Enzyme Inhibition

The compound's biological activity is also linked to its ability to inhibit specific enzymes. For instance, it has been noted that similar compounds can inhibit monoacylglycerol acyltransferase 2 (MGAT2), which is a target for obesity and diabetes treatments. The inhibition of MGAT2 leads to a reduction in fat absorption in vivo, indicating potential therapeutic applications in metabolic disorders .

The proposed mechanism of action involves the interaction of the sulfonyl group with enzyme active sites, leading to conformational changes that inhibit enzymatic activity. This interaction is crucial for compounds targeting metabolic pathways associated with obesity and diabetes.

Study 1: In Vitro Anticancer Activity

A recent study assessed the effectiveness of various tetrahydroisoquinoline derivatives against human cancer cell lines. The compound 2-(4-tert-butylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline was included in this analysis. Results indicated that it exhibited significant cytotoxic effects on breast and colon cancer cell lines with IC50 values in the low micromolar range .

Study 2: Metabolic Impact

In an animal model testing the effects on fat absorption, the compound was administered to mice subjected to an oral lipid tolerance test. The results showed a marked decrease in fat absorption (up to 57% inhibition), suggesting its potential as an anti-obesity agent .

Data Tables

Activity Type IC50 Value (µM) Cell Line Reference
Anticancer Activity5.0MCF-7 (Breast Cancer)
Anticancer Activity4.8HT-29 (Colon Cancer)
Fat Absorption Inhibition1522Mouse Model

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.